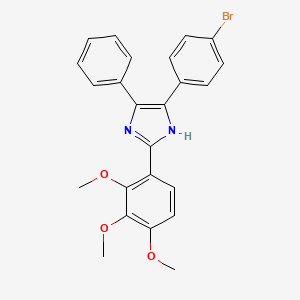
4-(4-bromophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in drug development. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
作用機序
The mechanism of action of 4-(4-bromophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is not fully understood. However, several studies have suggested that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. Additionally, this compound has also been found to interact with the cell membrane and alter its permeability, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. This compound has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. Additionally, this compound has also been found to inhibit the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer cell growth.
実験室実験の利点と制限
One of the major advantages of using 4-(4-bromophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole in lab experiments is its potential in drug development. This compound has been found to exhibit several pharmacological activities, making it a promising candidate for drug development. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported the potential toxic effects of this compound, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 4-(4-bromophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole. One of the future directions is to further investigate the mechanism of action of this compound. Additionally, more studies are needed to explore the potential of this compound in drug development. Furthermore, future studies can focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, more research is needed to investigate the potential toxic effects of this compound and its safety profile.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. This compound has potential applications in drug development and has been found to exhibit several pharmacological activities. However, more research is needed to fully understand the mechanism of action of this compound and its potential toxic effects.
合成法
The synthesis of 4-(4-bromophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole can be achieved through a multi-step process. Initially, the starting materials such as 4-bromoaniline and 2,3,4-trimethoxybenzaldehyde are reacted to form an intermediate compound. This intermediate compound is then reacted with phenylhydrazine to form the final product, this compound.
科学的研究の応用
4-(4-bromophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole has been extensively studied for its potential applications in drug development. This compound has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. Several studies have reported the potential of this compound in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines. Furthermore, this compound has also been found to exhibit antifungal activity against several fungal strains.
特性
IUPAC Name |
5-(4-bromophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O3/c1-28-19-14-13-18(22(29-2)23(19)30-3)24-26-20(15-7-5-4-6-8-15)21(27-24)16-9-11-17(25)12-10-16/h4-14H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQGCYGKPVBFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

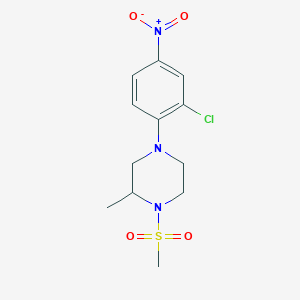
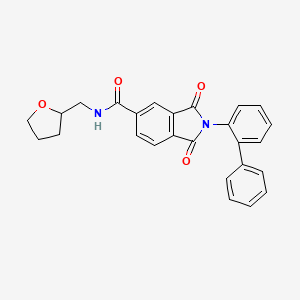
![ethyl [2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4993804.png)
![1-methyl-4-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B4993812.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B4993826.png)
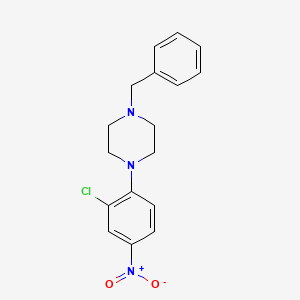
![1-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4993839.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4993855.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4993858.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4993860.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4993874.png)
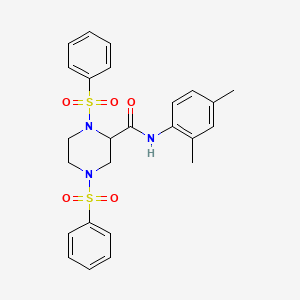
![7-chloro-4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4993894.png)